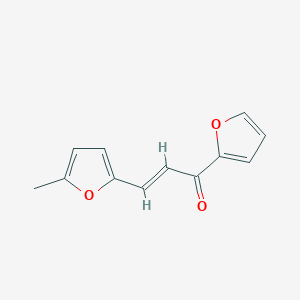

(2E)-1-(Furan-2-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(furan-2-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-9-4-5-10(15-9)6-7-11(13)12-3-2-8-14-12/h2-8H,1H3/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMPTNHFIBOQCF-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=CC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C/C(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-1-(Furan-2-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one, also known as a furan-based chalcone derivative, has garnered attention in recent years due to its potential biological activities, particularly as a tyrosinase inhibitor. This article delves into the compound's biological activity, synthesizing findings from various studies and presenting data in a structured format.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀O₃ |

| Molecular Weight | 202.21 g/mol |

| CAS Number | 343571-09-5 |

| EINECS Number | Not available |

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as a tyrosinase inhibitor , which is significant in the field of dermatology for skin whitening and pigmentation disorders.

Tyrosinase Inhibition

Tyrosinase is an enzyme critical in melanin production, and its inhibition can lead to reduced pigmentation. Research indicates that various furan derivatives exhibit promising inhibitory effects on tyrosinase activity.

Key Findings:

- Inhibition Potency : A study demonstrated that related furan-chalcone compounds showed IC₅₀ values ranging from 0.0433 µM to 0.28 µM for tyrosinase inhibition, significantly outperforming standard inhibitors like kojic acid (IC₅₀ = 19.97 µM) .

- Mechanism of Action : Molecular docking studies suggest that these compounds can bind effectively to the catalytic and allosteric sites of tyrosinase, indicating a mixed inhibition type with inhibition constants (Kᵢ) as low as 0.012 µM .

- Cellular Studies : In vitro studies using B16F10 melanoma cells showed that these compounds not only inhibited tyrosinase activity but also reduced overall melanin synthesis in response to stimulatory agents like α-melanocyte-stimulating hormone .

Study 1: Tyrosinase Inhibition by Furan Derivatives

In this study, a series of furan derivatives were synthesized and evaluated for their inhibitory effects on tyrosinase. The most potent compound exhibited an IC₅₀ value significantly lower than traditional inhibitors, suggesting its potential as a therapeutic agent for hyperpigmentation disorders.

Study 2: Molecular Dynamics Analysis

Computational molecular dynamics simulations revealed that the binding interactions between the furan derivatives and tyrosinase involved key residues such as ASN260 and MET280, which are crucial for enzyme activity . This supports the hypothesis that structural modifications could enhance inhibitory potency.

Comparison with Similar Compounds

Key Observations :

- Synthetic Efficiency : Compound A21 exhibits a significantly higher yield (80%) compared to LabMol-70 (25%) and LabMol-71 (19%), which bear bulky methylsulfanylphenyl groups that may hinder condensation . Lower yields in brominated derivatives (e.g., Compound 7, 24.5%) suggest halogenation introduces steric or electronic challenges .

- Substituent Effects : Methyl groups on furan (A21) enhance lipophilicity compared to polar substituents like sulfanyl or hydroxy groups. This may improve membrane permeability but reduce solubility .

Antifungal and Antimicrobial Activity:

- For example, (2E)-1-(4’-aminophenyl)-3-furan-2-yl-prop-2-en-1-one exhibits MIC values of 0.07 µg/mL against Trichophyton rubrum .

- Trimethoxyphenyl-substituted chalcones () demonstrate moderate antifungal activity (MIC: 0.31–0.62 mg/mL), suggesting that bulky substituents may reduce potency compared to halogenated derivatives .

Tyrosinase Inhibition:

- Brominated derivatives like Compound 7 (3,5-dibromo-4-hydroxyphenyl) are effective tyrosinase inhibitors, likely due to halogen-induced electron deficiency enhancing enzyme binding .

Structural and Crystallographic Insights

- Planarity and Packing: Furanyl chalcones such as FC and FDC () exhibit planar structures stabilized by intramolecular H-bonds, which are critical for solid-state packing and bioactivity. Compound A21’s methylfuran substituent may introduce slight torsional strain, affecting crystallinity compared to non-methylated analogs .

- Twist Angles: In indole-furan chalcones (e.g., ), the furan ring deviates by 3.47° from the indole plane. Similar minor distortions in A21 could influence intermolecular interactions .

Physicochemical Properties

- Melting Points : LabMol-70 (152°C) and LabMol-71 (114°C) highlight how sulfanyl groups increase melting points compared to A21 (data unreported), likely due to stronger van der Waals interactions .

- Spectroscopic Data : HRMS and NMR data () confirm α,β-unsaturated ketone frameworks in all compounds. Shifts in $^{1}\text{H}$-NMR signals correlate with substituent electronegativity (e.g., bromo groups deshield protons) .

Q & A

Q. What are the optimal synthetic routes for (2E)-1-(Furan-2-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves a Claisen-Schmidt condensation between furan-2-carbaldehyde and 5-methylfuran-2-acetyl derivatives. Key parameters include:

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance enolate formation, while ethanol may reduce side reactions .

- Catalysts : Base catalysts (e.g., NaOH or KOH) are critical for aldol adduct formation. Acidic workup ensures keto-enol tautomer stabilization .

- Temperature : Reactions conducted at 60–80°C improve kinetics without promoting decomposition .

Yield optimization (70–85%) requires monitoring via Thin Layer Chromatography (TLC) and recrystallization from ethanol .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the (2E)-stereochemistry via coupling constants ( Hz) and furanyl proton assignments .

- IR Spectroscopy : Stretching frequencies at 1650–1680 cm (C=O) and 1600 cm (C=C) validate the α,β-unsaturated ketone .

- X-ray Crystallography : Resolves dihedral angles between furan rings (7.89–12.96°) and crystal packing via C–H⋯π interactions, critical for understanding solid-state reactivity .

Advanced Research Questions

Q. How can retrosynthetic analysis be applied to design efficient pathways for this compound?

- Methodological Answer : Retrosynthetic disconnection at the α,β-unsaturated ketone reveals two fragments:

Furan-2-carbaldehyde (Electrophilic partner).

5-Methylfuran-2-acetyl derivative (Nucleophilic enolate).

Strategic use of protecting groups (e.g., acetyl for furan-OH) prevents undesired side reactions during enolate formation . Computational tools (e.g., ChemDraw Retrosynthesis) aid in identifying viable precursors and minimizing steps .

Q. What structural features derived from X-ray crystallography are critical for its bioactivity?

- Methodological Answer : Crystal structure analysis reveals:

- Planarity : The prop-2-en-1-one bridge adopts an s-cis conformation, facilitating π-π stacking with biological targets .

- Dihedral Angles : Angles of 7.89–12.96° between furan rings influence dipole-dipole interactions, enhancing binding affinity to enzymes like cyclooxygenase-2 .

- Packing Interactions : C–H⋯π contacts (3.76 Å) stabilize the crystal lattice, correlating with improved solubility in DMSO for in vitro assays .

Q. How does the compound’s structure compare to analogs, and what structure-activity relationship (SAR) insights exist?

- Methodological Answer : Comparative analysis with analogs (Table 1) highlights:

| Compound | Substituent | Key Feature | Bioactivity |

|---|---|---|---|

| Target Compound | 5-Methylfuran | Enhanced lipophilicity | Moderate COX-2 inhibition |

| (2E)-3-(4-Cl-Ph)-Analog | 4-Chlorophenyl | Increased electron-withdrawing effect | Higher anti-inflammatory activity |

| (E)-4-Chlorochalcone | No furan | Reduced solubility | Lower potency |

| SAR studies suggest electron-donating groups (e.g., methyl on furan) improve membrane permeability, while halogenated aryl groups enhance target binding . |

Q. What computational methods predict its reactivity and interactions with biological targets?

- Methodological Answer :

- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic attack (e.g., Cβ of enone) .

- Molecular Docking : AutoDock Vina simulates binding to COX-2 (PDB: 5KIR), showing hydrogen bonds with Arg120 and hydrophobic contacts with Tyr355 .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns, validating target engagement .

Q. How do solvent polarity and catalysts affect reaction mechanisms in its synthesis?

- Methodological Answer :

- Solvent Effects : High polarity (DMF, ε=37) stabilizes the enolate intermediate, increasing reaction rate. Non-polar solvents (toluene) favor keto-form isolation .

- Acid vs. Base Catalysis : Base-catalyzed conditions (NaOH/EtOH) promote enolate formation, while acidic conditions (HCl) drive dehydration to the α,β-unsaturated product .

Kinetic studies (UV-Vis monitoring) reveal a second-order dependence on aldehyde and ketone concentrations under basic conditions .

Q. What are the challenges in achieving regioselectivity in its functionalization?

- Methodological Answer :

- Electrophilic Aromatic Substitution (EAS) : The 5-methylfuran’s electron-rich C3 position is prone to bromination, requiring directing groups (e.g., –NO) for C5 selectivity .

- Nucleophilic Additions : Conjugate addition to the enone is hindered by furan’s steric bulk. Use of bulky nucleophiles (e.g., Grignard reagents) improves β-selectivity .

- Cross-Coupling : Suzuki-Miyaura reactions require Pd(OAc)/SPhos to suppress homocoupling of furanyl boronic acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.